Baruol

Description

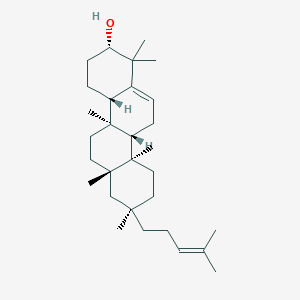

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(2S,4aS,4bR,6aS,8R,10aR,10bS)-1,1,4b,6a,8,10a-hexamethyl-8-(4-methylpent-3-enyl)-3,4,4a,5,6,7,9,10,10b,11-decahydro-2H-chrysen-2-ol |

InChI |

InChI=1S/C30H50O/c1-21(2)10-9-15-27(5)16-19-30(8)24-13-11-22-23(12-14-25(31)26(22,3)4)29(24,7)18-17-28(30,6)20-27/h10-11,23-25,31H,9,12-20H2,1-8H3/t23-,24+,25+,27-,28+,29+,30-/m1/s1 |

InChI Key |

XJJAVFWIAXATMT-KNUFMLCHSA-N |

Isomeric SMILES |

CC(=CCC[C@@]1(CC[C@@]2([C@H]3CC=C4[C@H]([C@@]3(CC[C@]2(C1)C)C)CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(=CCCC1(CCC2(C3CC=C4C(C3(CCC2(C1)C)C)CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Biosynthesis of Baruol

Enzymatic Pathways in Baruol Production

The formation of this compound involves specific enzymatic transformations, with a central role played by a specialized oxidosqualene cyclase.

This compound synthase (BARS1), also systematically known as (3S)-2,3-epoxy-2,3-dihydrosqualene mutase (cyclizing, this compound-forming), is a pivotal enzyme in this compound biosynthesis enzyme-database.org. Identified in the model plant Arabidopsis thaliana, BARS1 is an oxidosqualene cyclase (OSC) that catalyzes the cyclization of (3S)-2,3-epoxysqualene to produce this compound as its predominant product enzyme-database.orgscilit.comnih.govacs.orgacs.org.

While this compound constitutes approximately 90% of the enzymatic product, BARS1 is notable for its remarkable promiscuity, also yielding 22 other minor triterpenoid (B12794562) products, ranging from 0.02% to 3% each scilit.comnih.govacs.orgacs.org. This mechanistic diversity is attributed to BARS1's ability to access an extensive repertoire of mechanistic pathways, allowing it to deprotonate carbocation intermediates at 14 distinct sites across rings A, B, C, D, and E scilit.comnih.govacs.orgacs.org. This finding challenges traditional concepts of triterpene biosynthesis, which often posit tight control over mechanistic pathways, suggesting that mechanistic diversity might be a default state, with product accuracy achieved through the exclusion of alternative pathways scilit.comnih.govacs.org.

**Table 1: Products of this compound Synthase (BARS1) from *Arabidopsis thaliana***

| Product | Relative Abundance (%) | Enzyme Class | Substrate |

| This compound | ~90 | Oxidosqualene Cyclase (OSC) | (3S)-2,3-Epoxysqualene |

| Minor Triterpenoids | 0.02-3 (22 distinct products) | Oxidosqualene Cyclase (OSC) | (3S)-2,3-Epoxysqualene |

This compound, as a triterpenoid, is derived from the common precursor (S)-2,3-epoxysqualene, which itself is a product of the mevalonate (B85504) (MVA) pathway nih.govnih.gov. The MVA pathway is a crucial metabolic route for isoprenoid biosynthesis in eukaryotes, including plants, and is localized within the cytoplasm, endoplasmic reticulum, and peroxisomes nih.govscielo.brbiorxiv.org.

The pathway initiates with acetyl-CoA, which undergoes a series of enzymatic condensations and reductions to produce key five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.govbiorxiv.orgwikipedia.orgwikipedia.org. These C5 units are then sequentially condensed to form longer isoprenoid chains. Specifically, three molecules of IPP and DMAPP combine to form farnesyl pyrophosphate (C15) wikipedia.orgwikipedia.org.

The subsequent steps involve the dimerization of two farnesyl pyrophosphate molecules to yield presqualene diphosphate (B83284), a reaction catalyzed by squalene (B77637) synthase 1 nih.govnih.govwikipedia.org. Squalene synthase 1 then removes the pyrophosphate group, replacing it with a hydrogen ion to form squalene (C30) nih.govnih.gov. Squalene is then oxidized by squalene monooxygenase 1, leading to the formation of (S)-2,3-epoxysqualene nih.govnih.govwikipedia.org. This epoxide is the direct substrate for oxidosqualene cyclases, such as BARS1, which then cyclize it to form the characteristic polycyclic triterpenoid skeleton of this compound enzyme-database.orgnih.govbiorxiv.orgwikipedia.org. The reduction of hydroxymethylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase, and the action of squalene epoxidase (encoded by the ERG1 gene) are considered rate-limiting steps in the MVA pathway and triterpenoid biosynthesis, respectively biorxiv.org.

Genetic Basis and Regulation of this compound Biosynthesis

The genes encoding enzymes involved in this compound biosynthesis are often organized into specific genomic regions, and their expression is tightly regulated.

In plants, genes responsible for the biosynthesis of specialized metabolites, such as triterpenoids, are frequently found physically clustered in specific genomic loci known as biosynthetic gene clusters (BGCs) frontiersin.orgnih.gov. The "arabidiol/baruol gene cluster" has been identified and characterized in Arabidopsis thaliana frontiersin.orgnih.gov. These BGCs typically contain a "signature" enzyme gene, like BARS1 (gene identifier At4g15370), which encodes the key enzyme this compound synthase, initiating the major step of the biosynthetic pathway acs.orgfrontiersin.orgpax-db.org. The identification of such clusters has facilitated new genomics-driven strategies for pathway discovery in plants nih.govnih.gov.

The expression of genes within the arabidiol (B1261647)/baruol gene cluster exhibits organ-specific regulation in Arabidopsis thaliana nih.gov. These genes are coordinately transcribed and highly expressed in the roots, but are largely silenced in the aerial organs (leaves) of young seedlings nih.gov. This differential expression is correlated with significant changes in chromosomal topology and nuclear positioning of these gene clusters nih.gov. In roots, when active, these clusters are located in open, transcriptionally active areas of the genome, whereas in leaves, when silenced, they are directed towards heterochromatic regions nih.gov. This suggests that plant biosynthetic gene clusters reside in highly interactive chromosomal domains that undergo marked changes in local conformation and nuclear positioning depending on their transcriptional state nih.gov. Transcriptional regulation, often mediated by specific transcription factors, plays a vital role in controlling the mevalonate pathway and, consequently, triterpenoid production scielo.br.

Metabolic gene clusters (MGCs) are often located in dynamic chromosomal regions, contributing to intraspecies variation and phenotypic diversity within a species frontiersin.org. Analysis of Arabidopsis thaliana accessions has revealed that the arabidiol/baruol gene cluster shows a substantial overlap (53.1%) with common copy number variations (CNVs) in the genome frontiersin.org.

A notable finding is the identification of a BARS1 paralog, named BARS2, in non-reference accessions of A. thaliana frontiersin.org. This BARS2 gene encodes a novel oxidosqualene synthase. The presence of this gene duplication was associated with altered expression of the entire arabidiol/baruol gene cluster frontiersin.org. Furthermore, accessions possessing this duplication exhibited distinct root growth dynamics and were found to be associated with warmer climates compared to reference-like accessions frontiersin.org. This highlights the role of dynamically evolving MGCs, including those involved in this compound biosynthesis, in plant adaptation and the generation of phenotypic diversity frontiersin.org.

Table 2: Copy Number Variation (CNV) Overlap in Arabidopsis thaliana Metabolic Gene Clusters

| Metabolic Gene Cluster | Overlap with Common CNVs (%) |

| Thalianol Gene Cluster | 100 |

| Tirucalladienol Gene Cluster | 79.6 |

| Arabidiol/Baruol Gene Cluster | 53.1 |

| Marneral Gene Cluster | 52.8 |

Chromatin Signatures in the Delineation of this compound Biosynthetic Gene Clusters

Plant genomes organize genes involved in the biosynthesis of natural products into metabolic gene clusters (MGCs). These clusters are characterized by specific chromatin signatures, including histone 3 lysine (B10760008) trimethylation (H3K27me3) and the histone 2 variant H2A.Z. fishersci.canih.gov

The arabidiol/baruol gene cluster, which contains the genes for arabidiol synthase (PEN1) and this compound synthase (BARS1), is located on chromosome 4 of Arabidopsis thaliana. These two oxidosqualene cyclases (OSCs) exhibit a high degree of amino acid similarity, approximately 91%. fishersci.se

Chromatin organization plays a critical role in regulating the transcriptional state of these biosynthetic gene clusters. When these clusters are transcriptionally silenced, such as in leaves, they tend to be located within heterochromatic regions of the genome. Conversely, in transcriptionally active tissues like roots, they are positioned in more open, accessible chromatin areas. fishersci.ca H3K27me3, a histone mark primarily associated with gene silencing, is detectable at these metabolic gene clusters. Studies have shown that a reduction in H3K27me3 levels in A. thaliana mutants leads to an increase in the expression of these clusters. fishersci.canih.gov

Furthermore, copy number variations (CNVs) have been observed within the arabidiol/baruol gene cluster. These variations, ranging from 0.6 kb to 21 kb, are grouped into distinct regions and overlap with specific genes such as CYP702A2, CYP702A3, CYP705A2, CYP705A3, BARS1, CYP702A5, and CYP702A6. guidetopharmacology.org

Table 1: Key Genes and Chromatin Marks Associated with this compound Biosynthetic Gene Clusters

| Gene/Factor | Role in this compound Biosynthesis | Chromatin Signature/Characteristic |

| BARS1 | This compound Synthase | Located within arabidiol/baruol gene cluster; subject to CNVs fishersci.seguidetopharmacology.org |

| PEN1 | Arabidiol Synthase | Co-localized with BARS1 in gene cluster fishersci.se |

| H3K27me3 | Histone Mark | Associated with gene silencing; peaks detectable at MGCs fishersci.canih.gov |

| H2A.Z | Histone Variant | Associated with chromatin signatures delineating BGCs nih.gov |

| CNVs | Genomic Variation | Observed in arabidiol/baruol cluster, affecting gene expression guidetopharmacology.org |

Biosynthetic Precursors to this compound

As a triterpenoid, this compound is synthesized through the isoprenoid pathway, a fundamental metabolic route in plants and other organisms. wikipedia.orgmcw.eduguidetoimmunopharmacology.org

The immediate precursor to this compound is (3S)-2,3-oxidosqualene, a linear C₃₀ compound. wikipedia.orgmcw.eduwikipedia.orgnih.govvulcanchem.com This compound is formed through the oxidation of squalene, a reaction catalyzed by squalene monooxygenase 1. wikipedia.orgvulcanchem.com The cyclization of (3S)-2,3-oxidosqualene is the first committed and scaffold-diversifying step in the biosynthesis of various triterpenoids, including this compound. mcw.eduguidetoimmunopharmacology.org This crucial cyclization reaction, leading specifically to this compound, is mediated by the enzyme this compound synthase (BARS1), also known as (3S)-2,3-epoxy-2,3-dihydrosqualene mutase (cyclizing, this compound-forming). wikipedia.orgnih.govvulcanchem.comsigmaaldrich.comguidetopharmacology.orgwikipedia.org Notably, BARS1 from Arabidopsis thaliana is a multifunctional enzyme, producing this compound as the primary product (approximately 90%) along with 22 other minor triterpenoids. sigmaaldrich.comguidetopharmacology.org

The biosynthesis of isoprenoids, including triterpenoids like this compound, begins with two five-carbon (C5) precursor units: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govuni.luguidetoimmunopharmacology.orgmcw.edu These C5 precursors are generated via two distinct metabolic routes: the mevalonate (MVA) pathway and the non-mevalonate (MEP or DXP) pathway. In plants, both pathways operate, with the MVA pathway typically located in the cytosol and the MEP pathway in the plastids. nih.govuni.lumcw.edumitoproteome.org

Subsequent steps involve the sequential condensation of these C5 units through head-to-tail linkages, catalyzed by prenyl transferase enzymes, to form longer isoprenoid diphosphate chains. nih.govguidetoimmunopharmacology.org Key intermediates in this chain elongation process include:

Geranyl diphosphate (GPP) : A C10 monoterpene precursor. nih.govguidetoimmunopharmacology.orgmitoproteome.org

Farnesyl diphosphate (FPP) : A C15 sesquiterpene precursor. wikipedia.orgvulcanchem.comnih.govguidetoimmunopharmacology.orgmitoproteome.org

Two molecules of farnesyl pyrophosphate (FPP) then undergo a head-to-head condensation reaction to form presqualene diphosphate, which is subsequently converted to squalene by squalene synthase 1. wikipedia.orgvulcanchem.com Squalene then serves as the substrate for the formation of (3S)-2,3-oxidosqualene, as described above, leading to this compound. wikipedia.orgvulcanchem.com

Table 2: Biosynthetic Pathway Intermediates and Enzymes Leading to this compound

| Compound/Enzyme | Role | Molecular Formula |

| Isopentenyl diphosphate (IPP) | C5 building block | C₅H₁₂O₇P₂ |

| Dimethylallyl diphosphate (DMAPP) | C5 building block | C₅H₁₂O₇P₂ |

| Prenyl Transferases | Catalyze C5 unit condensation | N/A |

| Geranyl diphosphate (GPP) | C10 intermediate | C₁₀H₁₈O₇P₂ |

| Farnesyl diphosphate (FPP) | C15 intermediate | C₁₅H₂₈O₇P₂ |

| Squalene synthase 1 | Converts FPP to squalene | N/A |

| Squalene | C30 precursor | C₃₀H₅₀ |

| Squalene monooxygenase 1 | Oxidizes squalene to (3S)-2,3-oxidosqualene | N/A |

| (3S)-2,3-Oxidosqualene | Direct precursor to this compound | C₃₀H₅₀O |

| This compound synthase (BARS1) | Cyclizes (3S)-2,3-oxidosqualene to this compound | N/A |

Enzymatic Reaction Mechanisms of Baruol Synthase Bars1

Mechanistic Promiscuity and Product Diversity of BARS1

Investigation of Factors Influencing Mechanistic Plasticity in BARS1

The pronounced mechanistic plasticity observed in BARS1 challenges conventional understanding of triterpene biosynthesis, which often posits tight control over reaction pathways. wikipedia.orgwikipedia.orgnih.govmycocentral.eucdutcm.edu.cn The ability of BARS1 to generate such a diverse product profile suggests that mechanistic diversity may be the inherent default for triterpene biosynthesis. In this context, product accuracy would then arise from the exclusion of alternative cyclization pathways rather than strict adherence to a single one. nih.gov The permissiveness of the active site template plays a critical role in chaperoning each step of the cyclization reaction, thereby influencing the fidelity and promiscuity of the enzyme. wikipedia.orgnih.gov This promiscuity is not merely a byproduct but rather heralds the evolutionary potential of terpenoid biosynthesis, as the active site contour can readily evolve to facilitate alternative intramolecular or intermolecular reaction pathways. nih.gov

Reevaluation of Prevailing Concepts in Triterpene Cyclase Specificity

Prevailing concepts in triterpene biosynthesis have historically emphasized a high degree of control over the mechanistic pathway, often attributed to precise cation-π interactions and the presence of a single proton acceptor within a hydrophobic active site. wikipedia.orgwikipedia.orgnih.govmycocentral.eucdutcm.edu.cn However, the multifaceted product profile of BARS1, producing 22 minor products in addition to baruol, directly contradicts this notion of tight control. wikipedia.orgwikipedia.orgnih.govmycocentral.eucdutcm.edu.cn

The reevaluation prompted by BARS1's behavior suggests that mechanistic diversity is a fundamental characteristic of triterpene cyclases, and product specificity is achieved through the selective exclusion of alternative reaction pathways. nih.gov Among known plant OSCs, BARS1 exhibits the lowest product specificity. wikipedia.orgmdpi.comuni.lu This observation supports the hypothesis that some OSCs may be undergoing evolution towards increased product specificity. For instance, studies have shown that as few as two amino acid changes in cycloartenol (B190886) synthase can convert it into a highly accurate lanosterol (B1674476) synthase, demonstrating the potential for evolutionary shifts in product specificity. wikipedia.orgmdpi.comuni.lu The diversity of triterpene skeletal structures found in nature is largely a consequence of the divergent evolution of triterpene synthase genes. wikipedia.org Key factors influencing triterpene formation and specificity include the stabilization of intermediate cations, steric hindrance within the active site, and the specific conformation of amino acid residues in the active center. phytomolecules.com

Structural Biology and Site-Directed Mutagenesis of BARS1

Triterpene cyclases, including OSCs, share common structural features, typically exhibiting α-helical folds and conserved domains. wikipedia.orgthegoodscentscompany.comwikipedia.orgnih.govnih.govthegoodscentscompany.com These enzymes are generally monomeric proteins, often characterized by two α/α barrel domains that collectively form a central active site cavity. nih.govnih.gov The high degree of homology among triterpenoid (B12794562) cyclases underscores their common ancestry and the precise stereochemical requirements for substrate folding and reaction propagation. nih.gov

Active Site Architecture and Substrate Binding Interactions

The active site cavity of OSCs is crucial for their catalytic function, with its shape and physicochemical properties closely complementing the structure of the intended product. nih.gov Substrate binding often triggers conformational changes within the enzyme, effectively sequestering the active site from the bulk solvent. nih.gov The cyclization cascade is initiated by the protonation of the epoxide group of the prefolded 2,3-oxidosqualene (B107256), a step typically facilitated by an acidic aspartate residue within the active site. wikipedia.orgnih.gov The intricate interplay between partially cyclized intermediate cations and the catalytic groups present in the active center ultimately dictates the diversity of the resulting triterpene products. wikipedia.org Conserved motifs within the enzyme are critical for orchestrating these complex catalytic reactions. nih.gov An example of active site plasticity is seen in the Iris tectorum α-amyrin synthase, where a unique Y531/L256/L258 triad (B1167595) in the active site replaces the highly conserved W-xY triad found in other amyrin synthases, highlighting the adaptability of these catalytic mechanisms. uni.lu

Rational Design and Mutagenesis for Mechanistic Probing

Site-directed mutagenesis has proven to be an invaluable tool for elucidating the roles of specific amino acid residues in determining product specificity and for probing the intricate mechanisms of triterpene cyclases. wikipedia.orgthegoodscentscompany.comnih.govnih.gov Through rational design and targeted mutations, it is possible to redirect the biosynthetic output of these enzymes, leading to the formation of alternative predominant products. nih.gov

For instance, studies on β-amyrin synthase and lupeol (B1675499) synthase have demonstrated that single amino acid substitutions can dramatically alter product specificity. Mutating Trp259 to Leucine in β-amyrin synthase can shift the major product to lupeol, while the reciprocal mutation of Leu256 to Tryptophan in lupeol synthase can convert it predominantly into a β-amyrin producer. Similarly, replacing a conserved Tyrosine residue with Histidine in OSCs that typically produce pentacyclic triterpenes can result in the formation of tetracyclic products. Another notable example involves an Isoleucine-to-Valine mutation in cycloartenol synthase, which enables the biosynthesis of lanosterol and parkeol. These findings underscore that the optimization of OSCs can be achieved by precisely altering the side-chain orientations of key residues within their active sites, opening avenues for engineering enzymes to produce custom-designed triterpenoids. phytomolecules.comuni.lu

Chemical Synthesis and Semisynthesis Strategies for Baruol and Analogs

Total Chemical Synthesis Approaches for the Baruol Skeleton

Total chemical synthesis aims to construct the entire this compound molecule from simpler chemical precursors, offering precise control over stereochemistry and yield.

A key strategy for the total chemical synthesis of the this compound triterpene skeleton involves the acid-catalyzed cyclization of squalene (B77637) epoxide (2,3-oxidosqualene). This biomimetic approach mimics the natural enzymatic cyclization process catalyzed by oxidosqualene cyclases (OSCs) in living organisms. researchgate.netnih.govresearchgate.netnih.gov

In in vitro settings, squalene epoxide can undergo cyclization to a this compound precursor under acidic conditions. For instance, treatment with 0.1 M HCl in dichloromethane (B109758) (CH₂Cl₂) at 25°C can facilitate the formation of a this compound precursor. This intermediate can then be reduced, for example, using sodium borohydride (B1222165) (NaBH₄), to yield this compound.

This chemical synthesis route generally offers higher purity and yield compared to plant extraction methods, as summarized in the following table.

Table 1: Comparative Efficiency of this compound Preparation Methods

| Method | Yield (%) | Purity (%) | Time (Days) | Cost (USD/g) |

| Plant Extraction | 0.02–0.8 | 85–92 | 14–21 | 120–450 |

| Chemical Synthesis | 34–49 | 95–99 | 3–5 | 80–220 |

| Enzymatic Production | 12–18* | 88–94 | 7–10 | 650–1,200 |

*Note: Enzymatic production yield is based on recombinant systems; theoretical maximum yield is 22%.

Challenges in chemical synthesis include achieving precise stereochemical control, particularly for the C-18 methyl configuration, which may require chiral auxiliaries. For example, (−)-sparteine-mediated lithiation can achieve high enantiomeric excess (94% ee) but may increase reaction time. Minimizing byproduct formation, such as β-amyrin, can be addressed through co-catalysis (e.g., BF₃·Et₂O/Et₃N), which has been shown to suppress its formation by 63%.

Semisynthetic Modifications of Related Triterpenoids and Precursors

Semisynthesis involves using naturally occurring triterpenoids or their biosynthetic intermediates as starting materials for chemical modifications, leveraging their existing complex structures.

Biosynthetic intermediates, such as betulinic acid, can serve as valuable precursors for the semisynthesis of this compound analogs or for introducing specific functionalities. Betulinic acid, a lupane-type triterpenoid (B12794562), can undergo regioselective modifications through a series of chemical reactions. researchgate.net

Oxidation: Conversion of betulinic acid to its 3-oxo derivative (e.g., using PCC in CH₂Cl₂ at 0°C, yielding 92%).

Wittig Reaction: C-20 alkenylation (e.g., with Ph₃P=CHCO₂Et in THF at 65°C, yielding 78%).

Hydrogenation: Reduction of double bonds (e.g., using H₂/Pd-C in EtOAc, quantitative yield).

Decarboxylation: Removal of the C-28 carboxyl group (e.g., via pyridine (B92270) reflux, yielding 81%).

This approach highlights the utility of readily available natural triterpenoids as scaffolds for the synthesis of more complex or structurally modified compounds like this compound and its derivatives. The derivatization of such intermediates allows for the introduction of chemical diversity and exploration of structure-activity relationships. nih.gov

Advanced Computational and Theoretical Investigations of Baruol Biosynthesis

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of BARS1 Mechanisms

Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations are powerful computational tools employed to investigate the complex enzymatic mechanisms of triterpenoid (B12794562) synthases like BARS1. nih.gov These methods allow for a detailed atomic-level understanding of chemical reactions within the enzyme's active site, often utilizing combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches to balance accuracy and computational feasibility. nih.gov

Elucidation of Transition States and Energy Barriers in Baruol Cyclization

The cyclization of 2,3-oxidosqualene (B107256) to form this compound involves a cascade of carbocationic rearrangements initiated by protonation. oup.com QM and MD simulations are crucial for identifying and characterizing the transition states (TS) and associated energy barriers along these complex reaction pathways. frontiersin.orgrsc.orgresearchgate.netnih.gov By mapping the potential energy surfaces, these simulations can pinpoint the rate-determining steps and the energetic landscape that dictates product distribution. The promiscuity of BARS1, yielding numerous products, suggests that the enzyme's active site is capable of lowering energy barriers for multiple mechanistic pathways, rather than strictly favoring a single one. acs.orgacs.orgrsc.org Computational studies can reveal how the enzyme stabilizes various transient carbocation intermediates, influencing the subsequent rearrangements and deprotonation events that lead to the diverse array of triterpenes. acs.orgacs.orgrsc.org

Analysis of Proton and Electron Transfer Dynamics

Within the context of enzyme catalysis, proton and electron transfer dynamics are fundamental to the reaction mechanism. In triterpenoid cyclizations, the initial protonation of 2,3-oxidosqualene triggers the cyclization cascade. oup.com Subsequent deprotonation steps terminate the reaction, yielding the final triterpenoid products. oup.com BARS1 is known to deprotonate carbocation intermediates at 14 different sites around rings A, B, C, D, and E, contributing significantly to its product diversity. acs.orgacs.org QM/MD simulations can provide insights into the precise timing and pathways of these proton transfers, identifying the specific amino acid residues involved as proton acceptors. While direct electron transfer is less common in these types of cyclizations, the redistribution of electron density during carbocation rearrangements is implicitly captured by QM methods, influencing the stability and reactivity of intermediates. Advanced QM simulations, such as those employing ring-polymer instanton theory, can even account for quantum mechanical tunneling effects, which can significantly enhance reaction rates, especially at lower temperatures, by allowing particles to pass through energy barriers. libretexts.orgucl.ac.uktuwien.ac.at

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) calculations are extensively used to analyze reaction pathways in chemical and biochemical systems, including triterpenoid biosynthesis. nih.govrsc.orgmdpi.com DFT provides a robust framework for investigating the energetic, structural, and electronic properties of reactants, intermediates, transition states, and products. nih.govrsc.org For this compound biosynthesis, DFT can be applied to:

Determine relative stabilities: Calculate the energies of different carbocation intermediates and potential final products.

Map reaction coordinates: Identify the minimum energy pathways connecting different states. researchgate.netmaterialssquare.comnih.gov

Characterize transition states: Provide detailed geometries and vibrational frequencies of transition states, confirming their nature as saddle points on the potential energy surface. frontiersin.orgresearchgate.netnih.govmaterialssquare.com

Assess electronic properties: Analyze charge distribution, frontier molecular orbitals (e.g., HOMO-LUMO gaps), and spin densities, which are critical for understanding reactivity and selectivity. materialssquare.comresearchgate.net

By comparing the energy barriers and thermodynamic stabilities of various potential pathways, DFT calculations help to explain the observed product distribution of BARS1, including the predominance of this compound and the formation of numerous minor products. acs.orgacs.orgfrontiersin.org

Carbocation Docking and Intermediate Stabilization Modeling in Triterpenoid Synthases

Triterpenoid synthases, including BARS1, catalyze the cyclization of linear precursors like 2,3-oxidosqualene through a series of highly reactive carbocation rearrangements. nih.govplos.orgescholarship.org The enzyme's active site plays a crucial role in guiding and stabilizing these transient carbocation intermediates, thereby controlling the final product specificity. nih.govplos.orgescholarship.org

Carbocation docking is a computational approach that predicts the binding modes and relative stabilities of various carbocation intermediates within the enzyme's active site. nih.govplos.orgescholarship.org This mechanism-based multi-intermediate docking approach helps to:

Predict enzyme function and specificity: By assessing how well different intermediates are stabilized, researchers can infer which reaction pathways are favored and what products are likely to form. nih.govplos.org

Understand catalytic control: The ability of an enzyme to differentially stabilize multiple carbocationic intermediates (and their connecting transition states) contributes significantly to product specificity. plos.org

Rule out implausible pathways: If an intermediate is poorly stabilized due to steric clashes or electrostatic incompatibility within the binding site, the downstream products from that intermediate can be excluded. plos.org

For BARS1, which deprotonates carbocation intermediates at 14 different sites, carbocation docking helps to model how the enzyme's active site accommodates and guides the complex folding and rearrangement of the oxidosqualene substrate, leading to the diverse array of triterpene skeletons. acs.orgacs.org

Homology Modeling and Comparative Structural Analysis of Oxidosqualene Cyclases

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related protein (a template). nih.govresearchgate.netbiorxiv.org This is particularly valuable for oxidosqualene cyclases (OSCs), as it allows researchers to gain structural insights into enzymes for which experimental structures are not yet available. researchgate.netbiorxiv.org

In the context of this compound biosynthesis:

Structural prediction: Homology models of BARS1 and other OSCs can provide a structural basis for understanding their active site architecture, substrate binding pockets, and catalytic residues. nih.govbiorxiv.org

Mechanism insights: These models, combined with molecular docking and dynamics, help in elucidating how the enzyme's structure dictates its catalytic mechanism and product specificity. scilit.comnih.govplos.orgbiorxiv.org

Comparative analysis: By comparing homology models of different OSCs, researchers can identify structural determinants responsible for variations in product specificity. For instance, even minor amino acid changes in OSCs can significantly alter their product profiles. oup.combiorxiv.orgfrontiersin.org This comparative approach helps in understanding the evolutionary trajectory of these enzymes and how they have diversified to produce a vast array of triterpenoids. oup.combiorxiv.orgfrontiersin.org

Collectively, these advanced computational and theoretical methods provide a comprehensive framework for dissecting the complex biosynthesis of this compound and the remarkable catalytic versatility of BARS1, offering insights into fundamental principles of enzyme catalysis and natural product diversity.

Advanced Analytical Methodologies for Research on Baruol and Its Metabolites

Chromatographic Techniques for Separation and Purification in Biosynthetic Studies

The isolation of baruol and its derivatives from crude biological extracts is a critical first step in its study. This is typically achieved through a series of chromatographic separations that exploit differences in the physicochemical properties of the target compounds.

Vacuum Liquid Chromatography (VLC) serves as an efficient and economical preliminary separation technique for the fractionation of complex mixtures, such as those generated in biosynthetic studies of this compound. This method is particularly advantageous for the initial cleanup and coarse separation of large quantities of crude extracts. In a typical VLC setup for triterpenoid (B12794562) isolation, a sintered glass funnel is packed with a stationary phase, commonly silica (B1680970) gel, and the crude extract is applied to the top. A stepwise gradient of solvents with increasing polarity is then passed through the column under vacuum, which accelerates the elution process.

The primary advantage of VLC is its ability to rapidly process large sample volumes, making it an ideal first step to separate major compound classes. For instance, in the context of this compound biosynthesis, VLC can effectively separate nonpolar lipids and pigments from the more polar triterpenoid fraction. The fractions collected from VLC are typically analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest for further purification.

| Fraction | Eluting Solvent System (Hexane:Ethyl Acetate) | Typical Compound Class Eluted |

| 1-5 | 100:0 to 90:10 | Non-polar lipids, sterols |

| 6-10 | 80:20 to 70:30 | Diterpenes, less polar triterpenoids |

| 11-15 | 60:40 to 50:50 | This compound , other pentacyclic triterpenoids |

| 16-20 | 40:60 to 0:100 | More polar triterpenoid glycosides, flavonoids |

Following initial fractionation by VLC, Medium-Pressure Liquid Chromatography (MPLC) is often employed for further purification of the fractions containing this compound. MPLC systems operate at pressures higher than VLC but lower than High-Performance Liquid Chromatography (HPLC), offering a balance between resolution, speed, and sample capacity. cabidigitallibrary.orgak-bio.com This technique is well-suited for the purification of milligram to gram quantities of target compounds. cabidigitallibrary.org

In a typical MPLC application for triterpenoid purification, the VLC fraction enriched with this compound is subjected to chromatography on a pre-packed silica gel or reversed-phase C18 column. The use of a continuous gradient elution and an in-line detector (e.g., UV-Vis) allows for better separation and real-time monitoring of the purification process. The higher pressure and more uniform particle size of the stationary phase in MPLC lead to significantly better resolution than VLC, enabling the separation of structurally similar triterpenoids.

| Parameter | Typical Value for Triterpenoid Purification |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) or C18 |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate or Methanol and Water |

| Flow Rate | 10-50 mL/min |

| Detection | UV at 210 nm |

| Sample Loading | 100 mg - 5 g |

For the final purification of this compound and the isolation of its minor metabolites, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Preparative HPLC offers the highest resolution of all liquid chromatographic techniques and is capable of separating complex mixtures of closely related isomers and congeners. This is particularly important in biosynthetic studies where enzymes may produce a range of structurally similar products.

Both normal-phase and reversed-phase preparative HPLC can be utilized for the purification of this compound. Reversed-phase HPLC, using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) or methanol, is commonly employed for the separation of triterpenoids. The high resolving power of HPLC allows for the isolation of this compound in high purity, which is essential for unambiguous structure elucidation and biological activity testing.

| Parameter | Typical Value for this compound Isolation |

| Column | Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 80% B to 100% B over 30 minutes |

| Flow Rate | 10-20 mL/min |

| Detection | UV (Diode Array Detector) at 205 nm |

| Injection Volume | 1-5 mL |

Mass Spectrometry-Based Characterization in Mechanistic Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and its metabolites, providing detailed information on molecular weight and fragmentation patterns. When coupled with chromatographic techniques, MS becomes a powerful platform for the analysis of complex mixtures from biosynthetic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like triterpenoids. In the context of this compound research, LC-MS is used to profile the metabolites produced in a biological system, such as a microbial fermentation or a plant extract. The high separation efficiency of liquid chromatography combined with the sensitivity and specificity of mass spectrometry allows for the detection and tentative identification of a wide range of this compound-related compounds, even at trace levels. cmro.in

In a typical LC-MS analysis, the sample is first separated on a reversed-phase HPLC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum for each eluting compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.

| Metabolite | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Modification |

| This compound | 15.2 | 427.3935 | - |

| Hydroxy-baruol | 12.8 | 443.3884 | Hydroxylation (+O) |

| Dihydroxy-baruol | 10.5 | 459.3833 | Dihydroxylation (+2O) |

| This compound-glycoside | 8.9 | 589.4467 | Glycosylation (+C₆H₁₀O₅) |

While LC-MS is ideal for analyzing non-volatile triterpenoids, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile byproducts that may be generated during the biosynthesis of this compound. nih.govmdpi.comnih.gov Terpene synthases, the enzymes responsible for the cyclization of terpene precursors, are known to sometimes produce a range of smaller, more volatile terpene hydrocarbons as side products.

In a GC-MS analysis, volatile compounds from the headspace of a reaction or culture are often trapped and concentrated using techniques like solid-phase microextraction (SPME). nih.gov The trapped volatiles are then thermally desorbed into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, are ionized (typically by electron ionization), and their mass spectra are recorded. The resulting fragmentation patterns are highly reproducible and can be compared to spectral libraries for compound identification. mdpi.com

| Volatile Byproduct | Retention Time (min) | Key Mass Fragments (m/z) | Potential Origin |

| Limonene | 8.5 | 68, 93, 136 | Incomplete cyclization of geranyl pyrophosphate |

| α-Pinene | 7.9 | 93, 121, 136 | Alternative cyclization of geranyl pyrophosphate |

| β-Caryophyllene | 11.2 | 69, 93, 133, 204 | Cyclization of farnesyl pyrophosphate |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Intermediates

Tandem mass spectrometry (MS/MS) stands as a cornerstone analytical technique for the definitive structural elucidation of metabolic intermediates. This powerful method provides unparalleled insight into the molecular structure of analytes by measuring the mass-to-charge ratio (m/z) of fragment ions derived from a specific precursor ion. In the context of this compound research, MS/MS is indispensable for confirming the precise structural modifications that occur during its metabolic transformation.

The process involves multiple stages of mass analysis. Initially, the parent molecule or a metabolite is ionized, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This specific ion, referred to as the precursor ion, is then selected and isolated from other ions. The isolated precursor ion is subsequently subjected to collision-induced dissociation (CID), where it collides with an inert gas (such as argon or nitrogen). These collisions impart energy to the precursor ion, causing it to break apart into smaller, characteristic fragment ions, known as product ions. The resulting product ion spectrum is a unique "molecular fingerprint" that provides detailed structural information about the precursor ion.

For a complex molecule like this compound, which is hypothesized to be a pentacyclic triterpenoid, the fragmentation patterns can reveal significant structural details. Triterpenoids are known to undergo characteristic fragmentation pathways, including neutral losses of small molecules like water (H₂O) and formic acid (HCOOH), as well as retro-Diels-Alder (RDA) reactions that cleave the ring structures. nih.govnih.gov By analyzing these specific fragmentation patterns, researchers can deduce the core structure of this compound and its metabolites.

Consider a hypothetical metabolic intermediate of this compound, such as a hydroxylated metabolite, herein referred to as Hydroxythis compound. The initial mass spectrum would show a precursor ion with an m/z value corresponding to the addition of an oxygen atom (+16 Da) to the parent this compound molecule. To confirm the structure and locate the position of the hydroxyl group, this precursor ion would be selected for MS/MS analysis. The resulting fragmentation pattern of Hydroxythis compound would then be compared to that of the parent this compound. While many fragment ions would be common to both compounds, shifts in the m/z values of certain fragments can pinpoint the location of the hydroxylation. For instance, if a fragment resulting from a cleavage of a specific ring retains the hydroxyl group, its mass will be shifted by 16 Da compared to the corresponding fragment from the parent this compound.

The table below illustrates a hypothetical MS/MS fragmentation data for this compound and its putative hydroxylated metabolite, Hydroxythis compound. This data demonstrates how the comparison of product ion spectra allows for the structural confirmation of the metabolic intermediate.

| Compound Name | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss/Fragment Identity |

| This compound | 427.35 | 409.34 | Loss of H₂O |

| 381.34 | Loss of HCOOH | ||

| 207.18 | Retro-Diels-Alder cleavage product | ||

| Hydroxythis compound | 443.35 | 425.34 | Loss of H₂O |

| 407.34 | Loss of H₂O from hydroxylated moiety | ||

| 223.18 | Retro-Diels-Alder cleavage product with hydroxyl group |

Ecological and Evolutionary Biology of Baruol Biosynthesis

Adaptive Significance of Triterpenoid (B12794562) Diversity in Plants

The immense structural diversity of triterpenoids in the plant kingdom is a testament to their crucial role in adaptation and survival. These compounds are not essential for primary metabolism but are vital for a plant's interaction with its environment. The primary adaptive significance of triterpenoid diversity lies in their function as defense compounds against a wide array of biotic and abiotic stresses.

Triterpenoids can act as potent deterrents to herbivores due to their bitter taste and toxicity. They can also exhibit antimicrobial and antifungal properties, protecting plants from pathogenic microorganisms. Furthermore, some triterpenoids are involved in mediating interactions with beneficial organisms, such as attracting pollinators or symbiotic microbes. The specific chemical structure of each triterpenoid, including Baruol, likely confers a unique set of biological activities, allowing plants to fine-tune their defenses to specific ecological challenges.

The following table provides examples of the diverse functions of triterpenoids, which may offer insights into the potential roles of this compound:

| Triterpenoid Class | Example Compound | Known Function(s) |

| Saponins | Avenacins | Antifungal defense in roots |

| Limonoids | Azadirachtin | Insect antifeedant and growth regulator |

| Cardenolides | Digitoxin | Defense against herbivores (cardiotonic) |

| Cucurbitacins | Cucurbitacin E | Herbivore deterrent (bitter taste) |

Evolutionary History of Oxidosqualene Cyclases and Triterpenoid Pathways

The biosynthesis of this compound, like other triterpenoids, is initiated by the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). The evolutionary history of these enzymes is central to understanding the diversity of triterpenoid structures found in nature.

Gene Duplication and Diversification Events

The evolution of OSCs is a classic example of gene duplication followed by functional diversification. It is believed that a single ancestral OSC gene underwent multiple rounds of duplication throughout plant evolution. These duplicated genes were then free to accumulate mutations, leading to changes in their amino acid sequences and, consequently, their catalytic activity. This process, known as neofunctionalization, allowed for the emergence of new OSCs capable of producing a wide array of different triterpenoid skeletons.

The existence of a specific "this compound synthase" (EC 5.4.99.57), identified as BARS1 in Arabidopsis thaliana, supports this model. This enzyme is an oxidosqualene cyclase that primarily produces this compound, although it can also synthesize other minor triterpenoids. The evolution of BARS1 likely involved the divergence of a duplicated OSC gene, which then became specialized for the production of the tetracyclic this compound scaffold.

Convergent Evolution of Specialized Metabolite Pathways

Convergent evolution, where similar traits evolve independently in different lineages, is also a significant force in the evolution of plant specialized metabolism. It is plausible that the ability to produce this compound or structurally similar tetracyclic triterpenoids has evolved multiple times in different plant families. This could occur through the independent evolution of OSCs with similar catalytic functions from different ancestral enzymes. The selective pressures of similar ecological niches, such as the presence of specific herbivores or pathogens, could drive the repeated evolution of such defensive compounds.

Intraspecific and Interspecific Variation in this compound Biosynthesis and Metabolism

Significant variation in the production and accumulation of specialized metabolites is commonly observed both within and between plant species. This variation is the raw material for natural selection and allows plant populations to adapt to local environmental conditions.

Intraspecific variation refers to differences in this compound biosynthesis among individuals of the same species. This variation can be influenced by genetic factors, such as polymorphisms in the genes encoding biosynthetic enzymes like this compound synthase, as well as by environmental factors. For example, the production of this compound might be induced or enhanced in response to herbivore attack or pathogen infection.

Interspecific variation describes the differences in this compound production between different plant species. The presence and abundance of this compound can vary significantly even among closely related species, reflecting their distinct evolutionary histories and the different ecological pressures they have faced. Phytochemical studies of the genus Maytenus, from which this compound has been isolated, have revealed a rich diversity of triterpenoids, suggesting a dynamic evolution of these pathways within the genus. However, specific studies quantifying the intraspecific and interspecific variation of this compound are currently lacking.

Functional Genomics and Proteomics Approaches to this compound Pathway Discovery

Modern high-throughput "omics" technologies are powerful tools for elucidating the biosynthetic pathways of specialized metabolites like this compound.

Functional genomics approaches, such as transcriptomics (RNA sequencing), can identify candidate genes involved in this compound biosynthesis by correlating gene expression patterns with the accumulation of the compound. For instance, by comparing the transcriptomes of high- and low-Baruol producing plants, or plants under conditions that induce this compound production, researchers can identify genes, including the specific BARS1 ortholog and other downstream modifying enzymes, that are co-expressed and likely involved in the pathway.

Proteomics , the large-scale study of proteins, can provide direct evidence for the presence and abundance of the enzymes involved in the this compound biosynthetic pathway. By analyzing the proteome of tissues that actively synthesize this compound, it is possible to identify the this compound synthase protein and other enzymes that may be part of a multi-enzyme complex, often referred to as a "metabolon," which can enhance the efficiency of the biosynthetic pathway.

While no specific functional genomics or proteomics studies have been published to date that focus exclusively on the this compound pathway, these approaches hold great promise for future research to fully unravel the genetic and enzymatic machinery responsible for the production of this intriguing tetracyclic triterpenoid.

Q & A

Q. What is the role of Baruol in plant biosynthetic pathways, and how is its structural variation studied in Arabidopsis accessions?

this compound biosynthesis gene clusters in Arabidopsis accessions exhibit structural variations linked to climatic gradients, suggesting adaptive evolution . Methodologies include whole-genome sequencing to identify allelic diversity, comparative phylogenetic analysis to trace evolutionary patterns, and gene expression profiling under controlled environmental conditions to assess functional roles. Researchers should prioritize accessions from diverse climatic zones to capture variation .

Q. What standard methodologies are recommended for investigating this compound biosynthesis gene clusters in plant species?

Key approaches include:

- Genomic Sequencing : Use long-read sequencing (e.g., PacBio, Nanopore) to resolve complex structural variations in the this compound cluster .

- Functional Annotation : Combine homology-based tools (e.g., BLAST, InterProScan) with experimental validation (e.g., RNAi knockdown) to confirm gene function .

- Gene Expression Analysis : Employ RNA-seq or qPCR to correlate this compound expression levels with phenotypic traits under stress conditions .

How can researchers formulate a focused research question for studying this compound’s ecological significance?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time):

- Population: Arabidopsis thaliana accessions with this compound cluster variations.

- Intervention: Exposure to drought or temperature stress.

- Comparison: Wild-type vs. This compound-edited mutants.

- Outcome: Biomass accumulation or metabolite profiles.

- Time: Longitudinal study over a growth cycle. This ensures clarity and alignment with experimental objectives .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data related to this compound’s functional role across different Arabidopsis accessions?

Contradictions may arise from environmental variability or genetic background effects. Solutions include:

- Controlled Replication : Conduct experiments in standardized growth chambers to isolate environmental variables .

- Meta-Analysis : Aggregate data from multiple studies to identify consensus patterns, using tools like RevMan or metafor in R .

- Gene-Environment Interaction Models : Apply multivariate regression to disentangle genetic and climatic factors .

Q. What advanced experimental designs are suitable for studying the adaptive significance of this compound gene cluster variations?

- Common Garden Experiments : Grow accessions with varying this compound clusters in shared environments to isolate genetic effects .

- CRISPR-Cas9 Editing : Generate knockout or overexpression lines to test hypotheses about specific gene functions .

- Multi-Omics Integration : Combine genomics (structural variants), transcriptomics (expression profiles), and metabolomics (secondary metabolites) to build mechanistic models .

Q. How should researchers validate this compound’s role in stress adaptation while ensuring data integrity?

- Blinded Experiments : Assign treatment groups randomly and conceal sample identities during data collection to reduce bias .

- Statistical Rigor : Use power analysis to determine sample sizes and apply corrections (e.g., Bonferroni) for multiple comparisons .

- Data Transparency : Publish raw sequencing data in repositories like NCBI SRA and include detailed protocols in supplementary materials .

Q. What strategies can resolve conflicting interpretations of this compound’s evolutionary conservation in non-model plant species?

- Comparative Genomics : Analyze synteny across phylogenetically diverse species (e.g., Brassicaceae family) to infer conservation patterns .

- Functional Complementation : Introduce this compound homologs from divergent species into Arabidopsis mutants to test functional equivalence .

- Bayesian Phylogenetic Inference : Use tools like BEAST to model evolutionary timelines and selection pressures .

Methodological Frameworks

- Data Collection : Prioritize mixed-methods approaches (e.g., genomic + phenotypic data) to capture holistic insights .

- Ethical Compliance : For field studies, ensure compliance with Nagoya Protocol guidelines when collecting plant specimens .

- Peer Review : Pre-register hypotheses and experimental designs on platforms like OSF to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.